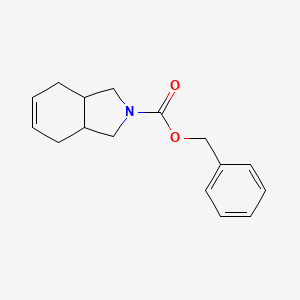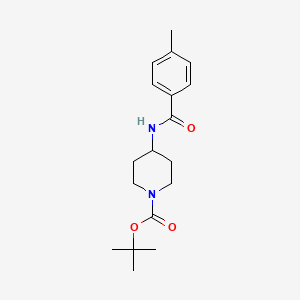
benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate is a chemical compound with the molecular formula C16H19NO2 and a molecular weight of 257.33 g/mol . This compound is known for its unique structural features, which include a hexahydro-isoindole core and a benzyl ester group. It is primarily used in research settings and has various applications in chemistry and related fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylic acid, while reduction can produce benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-methanol .
Wissenschaftliche Forschungsanwendungen
Benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate involves its interaction with specific molecular targets. The benzyl ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The hexahydro-isoindole core may also play a role in binding to biological targets, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl trifluoromethanesulfonate
- Methanesulfonic acid, 1,1,1-trifluoro-, 1,3,3a,4,7,7a-hexahydro-1,3-dioxo-4,7-methano-2H-isoindol-2-yl ester
Uniqueness
Benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate is unique due to its specific structural features, including the benzyl ester group and the hexahydro-isoindole core. These features confer distinct chemical reactivity and biological activity, making it valuable for various research applications .
Eigenschaften
IUPAC Name |
benzyl 1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-16(19-12-13-6-2-1-3-7-13)17-10-14-8-4-5-9-15(14)11-17/h1-7,14-15H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZYIFUYTZHCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1CN(C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Azabicyclo[3.1.0]hexan-3-yl(2-iodophenyl)methanone](/img/structure/B8010890.png)
![Tert-butyl 4-[(2-chlorobenzoyl)amino]piperidine-1-carboxylate](/img/structure/B8010894.png)



![N,N-bis[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B8010925.png)
![4-chloro-N-[2-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]ethyl]butanamide](/img/structure/B8010951.png)




